N-Bromacetid

Übersicht

Beschreibung

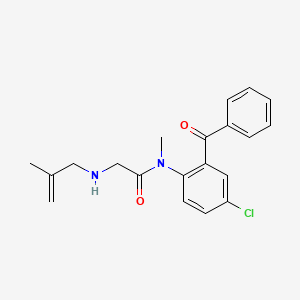

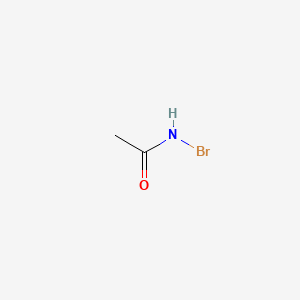

N-Bromoacetamide is an organic compound with the molecular formula C₂H₄BrNO. It is a brominated derivative of acetamide and exists as stable white needle-like crystals. This compound is widely used as a brominating agent in organic synthesis due to its ability to safely and efficiently introduce bromine atoms into various substrates .

Wissenschaftliche Forschungsanwendungen

N-Bromacetid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Biologie: Wird im Studium von Enzymmechanismen und Proteinmodifikationen eingesetzt.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als Reagenz bei der Synthese pharmazeutischer Zwischenprodukte untersucht.

Industrie: Wird zur Herstellung von bromierten Verbindungen für verschiedene industrielle Anwendungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bildung eines hochreaktiven Bromradikals. Dieses Radikal kann dann mit ungesättigten Verbindungen reagieren, was zur Bildung von bromierten Produkten führt. Die Reaktivität von this compound ist auf die labile N-Br-Bindung zurückzuführen, die leicht dissoziiert, um das Bromradikal zu erzeugen .

Ähnliche Verbindungen:

N-Bromsuccinimid: Ein weiteres Bromierungsmittel, das in der organischen Synthese verwendet wird.

N-Bromphthalimid: Ähnlich in der Reaktivität und wird für Bromierungsreaktionen verwendet.

1,3-Dibrom-5,5-dimethylhydantoin: Ein reaktiveres Bromierungsmittel im Vergleich zu this compound.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner moderaten Reaktivität, die es für selektive Bromierungsreaktionen geeignet macht. Es ist weniger reaktiv als 1,3-Dibrom-5,5-dimethylhydantoin, aber reaktiver als N-Bromphthalimid, wodurch ein Gleichgewicht zwischen Reaktivität und Selektivität erreicht wird .

Wirkmechanismus

Target of Action

n-Bromoacetamide (NBA) primarily targets alkenes . It is an effective reagent for the bromohydration and bromofluorination of alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in many chemical reactions, particularly in the field of organic synthesis.

Mode of Action

NBA interacts with its targets (alkenes) through a process known as bromination . The stoichiometry of the reaction is: olefin + 2 NBA + adduct + acetamide . The process appears to occur in two stages, viz., a free radical reaction of NBA with itself to form N,N-dibromoacetamide (NDBA), followed by ionic addition of NDBA to the double bond .

Biochemical Pathways

The biochemical pathways affected by NBA primarily involve the bromination of alkenes . This process can lead to the formation of various compounds, including bromoacetates and 1,2-bromofluorides . These compounds can then participate in further reactions, leading to the synthesis of various other compounds, including fluorinated steroids, fluorinated amino acids, and other fluorine analogs of biologically important molecules .

Pharmacokinetics

It’s known that nba is a stable compound that exhibits solubility in various solvents such as chcl3, h2o, and thf . This suggests that NBA could potentially be absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of NBA’s action primarily involve the modification of alkenes through bromination . This can lead to the formation of various brominated compounds, which can have different properties and uses depending on their structure. For instance, the reaction of NBA with olefins leads to the formation of 2-bromo-N-bromoacetimidates , a new class of compounds.

Action Environment

The action of NBA can be influenced by various environmental factors. For instance, the reaction conditions can be modified to yield different products . Conducting the reaction in acetic acid can lead to the formation of bromoacetates, while employing anhydrous HF (hydrofluoric acid) in ether allows for the synthesis of 1,2-bromofluorides . Therefore, the action, efficacy, and stability of NBA can be significantly influenced by the reaction environment.

Biochemische Analyse

Biochemical Properties

n-Bromoacetamide plays a crucial role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to react with olefins to form 2-bromo-N-bromoacetimidates through a free radical reaction followed by ionic addition . This interaction is significant in the study of enzyme mechanisms and protein modifications. n-Bromoacetamide can also modify amino acid residues in proteins, affecting their structure and function.

Cellular Effects

The effects of n-Bromoacetamide on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, n-Bromoacetamide has been shown to affect sodium channels in cells, altering their function and impacting cellular excitability . These modifications can have downstream effects on various cellular processes, including metabolism and gene regulation.

Temporal Effects in Laboratory Settings

The effects of n-Bromoacetamide can change over time in laboratory settings. This compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that n-Bromoacetamide can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression. These temporal effects are important for understanding the long-term impact of this compound in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Bromoacetamide can be synthesized through the bromination of acetamide. The process involves dissolving acetamide in bromine and cooling the solution to 0–5°C. An ice-cold aqueous 50% potassium hydroxide solution is then added in small portions with continuous cooling and swirling until the color becomes light yellow. The reaction mixture is allowed to stand at 0–5°C for 2–3 hours, followed by extraction with chloroform and crystallization from hexane to yield N-Bromoacetamide .

Industrial Production Methods: Industrial production of N-Bromoacetamide follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically stored in a cool, dry place protected from light to maintain its stability .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Bromacetid unterliegt hauptsächlich Bromierungsreaktionen. Es wird in der Wohl-Ziegler-Bromierung eingesetzt, bei der es selektiv allylische und benzylische Positionen in Alkenen und aromatischen Verbindungen bromiert . Diese Reaktion wird durch die Bildung von freien Radikalen begünstigt.

Häufige Reagenzien und Bedingungen:

Reagenzien: this compound, Alkene, aromatische Verbindungen.

Bedingungen: Typischerweise in Lösungsmitteln wie Diethylether bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Hauptprodukte:

Allylbromide: Entstehen durch die Bromierung von Alkenen.

Benzylbromide: Entstanden durch die Bromierung von alkylierten aromatischen Verbindungen.

Vergleich Mit ähnlichen Verbindungen

N-Bromosuccinimide: Another brominating agent used in organic synthesis.

N-Bromophthalimide: Similar in reactivity and used for bromination reactions.

1,3-Dibromo-5,5-dimethylhydantoin: A more reactive brominating agent compared to N-Bromoacetamide.

Uniqueness: N-Bromoacetamide is unique due to its moderate reactivity, making it suitable for selective bromination reactions. It is less reactive than 1,3-Dibromo-5,5-dimethylhydantoin but more reactive than N-Bromophthalimide, providing a balance between reactivity and selectivity .

Eigenschaften

IUPAC Name |

N-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTQNRFWXBXZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024633 | |

| Record name | N-Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-bromoacetamide is a white powder. (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

79-15-2 | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-bromoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BROMOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ6MWH7ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

226 °F (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.